3-((7-Methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile
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Overview
Description
3-((7-Methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile is a synthetically derived chemical compound. Structurally, it comprises a naphthyridine core coupled with a benzonitrile moiety through an amide linkage. This complex molecule has found various uses in scientific research, particularly in chemistry, biology, and medicinal fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((7-Methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile typically begins with the construction of its naphthyridine core. The process includes:
Nucleophilic substitution reactions: involving 1,8-naphthyridin-4-amine.
Amidation: with 4-methylpiperidine-1-carbonyl chloride under basic conditions, creating the intermediate 7-Methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridine.
The final step includes coupling this intermediate with 3-amino benzonitrile in the presence of a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine) to yield the target compound.
Industrial Production Methods
In an industrial context, the production would be scaled up using large reactors for the chemical synthesis, taking into consideration factors such as:
Reagent purity
Reaction monitoring
Optimization of yield: and purity through controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several reactions:
Oxidation: : Using strong oxidizing agents like potassium permanganate.
Reduction: : Hydride donors like sodium borohydride (NaBH₄).
Substitution: : Electrophilic or nucleophilic agents could lead to substitutions on the naphthyridine or benzonitrile rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Sodium borohydride in methanol or ethanol.
Substitution: : Nucleophiles like ammonia or amines in a polar aprotic solvent.
Major Products Formed
Oxidation may form nitro or hydroxylated derivatives.
Reduction could lead to the formation of amines.
Substitution typically results in functionalized derivatives of the naphthyridine or benzonitrile.
Scientific Research Applications
The unique structure and reactivity of this compound make it a valuable asset in various fields:
Chemistry: : Used as a building block for complex organic synthesis.
Biology: : Potential probe for studying protein-ligand interactions.
Medicine: : Investigated for its pharmacological properties, possibly in drug discovery.
Industry: : Can serve as an intermediate for the manufacture of advanced materials or pharmaceuticals.
Mechanism of Action
This compound may exert its effects by interacting with specific molecular targets:
Binding to receptors or enzymes: : Altering their activity and modulating biochemical pathways.
Inhibiting or activating pathways: : Based on its structural compatibility with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine derivatives
Benzonitrile derivatives
Amide-linked bioactive molecules
Uniqueness
Its unique combination of the naphthyridine and benzonitrile moieties, along with the methylpiperidine substituent, confers distinctive chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
3-[[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-15-8-10-28(11-9-15)23(29)20-14-25-22-19(7-6-16(2)26-22)21(20)27-18-5-3-4-17(12-18)13-24/h3-7,12,14-15H,8-11H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVLARPMFZPBLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C#N)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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